molecular formula C13H13N3 B1481655 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-22-9

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481655
CAS No.: 2098058-22-9
M. Wt: 211.26 g/mol
InChI Key: YCWAEIHWGNSLKD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound characterized by its complex structure, which includes an imidazo[1,2-b]pyrazole core with methyl and phenyl substituents. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as this compound derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as an anti-inflammatory and anticancer agent.

  • Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be due to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is similar to other imidazopyrazole derivatives, such as 1,3-dimethyl-4-phenyl-1H-imidazo[1,2-b]pyrazole and 1,2-dimethyl-5-phenyl-1H-imidazo[1,2-b]pyrazole. These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their biological and chemical properties.

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Properties

IUPAC Name

1,6-dimethyl-7-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWAEIHWGNSLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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